tert-Butyl crotonate
Overview
Description
tert-Butyl crotonate: is an organic compound with the molecular formula C8H14O2. It is an ester derived from crotonic acid and tert-butyl alcohol. This compound is known for its use in various chemical reactions and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl crotonate can be synthesized through the esterification of crotonic acid with tert-butyl alcohol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of crotonic acid and tert-butyl alcohol into a reactor, along with the acid catalyst. The reaction mixture is then heated and stirred to promote ester formation. The product is purified through distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl crotonate undergoes various chemical reactions, including:
Polymerization: This compound can undergo anionic polymerization to form poly(this compound), which has applications in the production of thermally stable polymers.
Substitution Reactions: this compound can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Polymerization: Anionic initiators such as butyllithium in the presence of a solvent like tetrahydrofuran.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products:
Hydrolysis: Crotonic acid and tert-butyl alcohol.
Polymerization: Poly(this compound).
Substitution: Various substituted crotonates depending on the nucleophile used.
Scientific Research Applications
tert-Butyl crotonate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl crotonate in polymerization involves the initiation of the reaction by an anionic initiator, which attacks the carbonyl carbon of the ester group. This leads to the formation of a reactive intermediate that propagates the polymer chain. The polymerization process continues until the reaction is terminated by the addition of a terminating agent .
Comparison with Similar Compounds
- tert-Butyl acrylate
- tert-Butyl methacrylate
- tert-Butyl fumarate
Comparison: tert-Butyl crotonate is unique due to its ability to form polymers with a semiflexible backbone, which imparts specific mechanical properties to the resulting materials. Compared to tert-butyl acrylate and tert-butyl methacrylate, this compound has a different reactivity profile due to the presence of the crotonate moiety, which influences its polymerization behavior and the properties of the resulting polymers .
Biological Activity
tert-Butyl crotonate (CAS Number: 79218-15-8) is an ester formed from crotonic acid and tert-butyl alcohol. It has garnered attention in various fields of research due to its unique chemical properties and biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₈H₁₄O₂
- Molecular Weight : 142.20 g/mol
- Boiling Point : 82 °C
- Density : 0.89 g/cm³
These properties contribute to its stability and reactivity, making it a useful compound in organic synthesis and medicinal chemistry.
1. Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological activities:
- Inhibition of Enzymatic Activity : this compound has been shown to inhibit specific enzymes, such as those involved in lipid metabolism. For instance, studies have demonstrated its role as a potent inhibitor of mammalian group X secreted phospholipase A2, which is implicated in inflammatory processes .
- Antimicrobial Properties : Some studies have explored the antimicrobial activity of this compound against various bacterial and fungal strains, suggesting potential applications in treating infections .
The mechanisms through which this compound exerts its biological effects are still being elucidated. Key findings include:
- Electrophilic Reactivity : The compound's electrophilic nature allows it to participate in Michael addition reactions, which can lead to the formation of biologically active derivatives .
- Enantioselectivity : In synthetic applications, this compound has shown significant enantioselectivity in reactions involving thiols, leading to the formation of β-mercaptoesters with high yields and selectivity . This property is crucial for developing chiral pharmaceuticals.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of compounds related to this compound in models of ischemic stroke. The results indicated that these compounds could reduce neuronal damage and infarction size when administered post-occlusion . This suggests potential therapeutic applications in neurodegenerative diseases.
Case Study 2: Antimicrobial Activity
In another study, this compound was tested against various microbial strains. The compound demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria, indicating its potential as a natural preservative or therapeutic agent .
Summary of Findings
Property | Description |
---|---|
Molecular Formula | C₈H₁₄O₂ |
Molecular Weight | 142.20 g/mol |
Boiling Point | 82 °C |
Density | 0.89 g/cm³ |
Pharmacological Activities | Enzyme inhibition, antimicrobial properties |
Mechanisms of Action | Electrophilic reactivity, enantioselectivity |
Properties
CAS No. |
3246-27-3 |
---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
tert-butyl but-2-enoate |
InChI |
InChI=1S/C8H14O2/c1-5-6-7(9)10-8(2,3)4/h5-6H,1-4H3 |
InChI Key |
QHSPZGZEUDEIQM-UHFFFAOYSA-N |
SMILES |
CC=CC(=O)OC(C)(C)C |
Isomeric SMILES |
C/C=C/C(=O)OC(C)(C)C |
Canonical SMILES |
CC=CC(=O)OC(C)(C)C |
Key on ui other cas no. |
3246-27-3 |
Pictograms |
Flammable; Corrosive |
Related CAS |
26373-50-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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